西力美匹酯
描述
Cefteram pivoxil is a semi-synthetic third-generation cephalosporin antibiotic . It is a prodrug ester of cefteram . It has been seen to express greater bactericidal predominantly against gram-negative bacteria . Cefteram pivoxil has also induced IgE antibody immune responses during in vivo immunology studies .
Synthesis Analysis
The synthesis of Cefteram pivoxil involves the addition of iodomethyl pivalate to a reaction mixture, followed by several extraction, washing, and crystallization steps . The reaction is monitored by HPLC .Molecular Structure Analysis
The molecular formula of Cefteram pivoxil is C22H27N9O7S2 . It has a molecular weight of 593.63 . The structure contains a total of 70 bonds, including 43 non-H bonds, 16 multiple bonds, 12 rotatable bonds, 6 double bonds, 10 aromatic bonds, 1 four-membered ring, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 2 esters (aliphatic), 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), and 1 oxime .Chemical Reactions Analysis
Cefteram pivoxil contains a pivoxil group which increases lipophilicity . After oral administration of cefteram pivoxil, the ester bond is cleaved, releasing active cefteram . The two-ring system causes distortion of the β-lactam amide bond, resulting in decreased resonance stabilization and increased reactivity .Physical And Chemical Properties Analysis
Cefteram pivoxil is an off-white or light yellow powder . It has a molecular weight of 593.64 . The water content is less than or equal to 2.0% . The optical rotation is between +35° and +43° .科学研究应用
Antibacterial Activity
Cefteram pivoxil is a semi-synthetic third-generation cephalosporin antibacterial . It has been seen to express greater bactericidal activity predominantly against gram-negative bacteria .
Treatment of Pneumonia
Cefteram pivoxil has shown good therapeutic efficacy against acute pneumonia caused by S. pneumoniae . It exhibits high antimicrobial activity against Streptococcus pneumoniae .
Pharmacokinetics/Pharmacodynamics (PK/PD) Profiles
The PK/PD characteristics of Cefteram pivoxil have been studied in detail. In PK/PD analyses, both f AUC 24 /MIC and f C max /MIC were well correlated with bactericidal efficacy .
Chronic Respiratory Tract Infections
In a double-blind study, the efficacy and safety of Cefteram pivoxil was compared with cefcapene pivoxil in 171 patients with chronic respiratory tract infections . The study concluded that Cefteram pivoxil was as effective and as well tolerated as cefcapene pivoxil in the treatment of chronic respiratory tract infections .
Immunology Studies
Cefteram pivoxil has also induced IgE antibody immune responses during in vivo immunology studies .
Mechanism of Action
Like β-lactams, cephalosporins such as Cefteram pivoxil interfere with PBP (penicillin binding protein) activity involved in the final phase of peptidoglycan synthesis . PBP’s are enzymes which catalyze a pentaglycine crosslink between alanine and lysine residues providing additional strength to the cell wall .
作用机制
Target of Action
Cefteram Pivoxil, a semisynthetic cephalosporin, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs play a critical role in the construction of the cell wall by cross-linking peptidoglycan strands, which gives the cell wall its strength and rigidity .
Mode of Action
Cefteram Pivoxil exerts its bactericidal activity by strongly binding to PBPs, particularly PBP 3, 1A, and 1Bs . By binding to these proteins, Cefteram Pivoxil disrupts the formation of the cell wall, leading to bacterial cell lysis and ultimately, the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by Cefteram Pivoxil is the peptidoglycan biosynthesis pathway . This pathway is responsible for the synthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting this pathway, Cefteram Pivoxil prevents the formation of a functional cell wall, leading to bacterial cell death .
Pharmacokinetics
Cefteram Pivoxil is formulated for oral administration as a prodrug ester . After administration, it is metabolized into its active form, Cefteram. The pharmacokinetic properties of Cefteram Pivoxil, such as absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability and therapeutic efficacy . .
Result of Action
The result of Cefteram Pivoxil’s action is the effective killing of a variety of Gram-positive and Gram-negative bacteria . This makes Cefteram Pivoxil a versatile antibiotic choice for many infections .
Action Environment
The action, efficacy, and stability of Cefteram Pivoxil can be influenced by various environmental factors. For instance, the dosage of Cefteram Pivoxil can affect its efficacy. A study showed that Cefteram Pivoxil administered at 18 mg/kg/day showed better efficacy and rapid onset of action . .
安全和危害
Cefteram pivoxil may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
未来方向
The global Cefteram Pivoxil market is expected to experience strategic mergers, partnerships, and acquisitions aimed at expanding product portfolios and enhancing market position and innovations . The market is witnessing a rising trend of research and development activities to improve the efficacy and safety of Cefteram Pivoxil, as well as to expand its applications to target additional bacterial strains . This is expected to further fuel the market growth in the future .
属性
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13-/t14-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYAXIPXULMHAI-JLGRZTKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316612 | |
Record name | Cefteram pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82547-81-7 | |
Record name | Cefteram pivoxil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82547-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefteram pivoxil [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082547817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefteram pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFTERAM PIVOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OD86RT58C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cefteram, the active metabolite of cefteram pivoxil, exert its antibacterial effect?
A1: Cefteram inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes for peptidoglycan cross-linking. This disruption weakens the cell wall, leading to bacterial lysis and death.
Q2: What is the structural difference between cefteram pivoxil and its active form, cefteram?
A2: Cefteram pivoxil is a prodrug, meaning it is inactive until metabolized in the body. It contains a pivaloyloxymethyl group esterified to the cefteram molecule. This modification improves oral absorption. Upon absorption, esterases in the intestinal wall hydrolyze cefteram pivoxil, releasing the active cefteram.
Q3: Does food intake affect the bioavailability of cefteram pivoxil?
A3: Yes, food intake has been shown to influence the bioavailability of cefteram pivoxil. [] Specifically, the amount of cefteram excreted in urine was lower in a non-fasted group compared to a fasted group, suggesting increased bioavailability with food. []
Q4: Are there any analytical methods available to measure the concentration of cefteram in biological samples?
A4: Yes, several analytical methods have been developed and validated for the quantification of cefteram in biological samples. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. [, ]
Q5: What is the relationship between cefteram pivoxil dosage and serum concentration?
A5: Studies in children have demonstrated that peak serum concentrations of cefteram are dose-dependent after oral administration of cefteram pivoxil. [, ] Higher doses generally result in higher peak concentrations.
Q6: What are the main mechanisms of bacterial resistance to cefteram?
A6: Resistance to cefteram can arise from various mechanisms, including:
Q7: What is the impact of food intake on the penetration of cefteram pivoxil into oral tissues?
A7: Studies in rabbits have shown that food intake can influence the penetration of cefteram pivoxil into various oral tissues, including the tongue, gingiva, and salivary glands. [] Notably, higher peak levels of cefteram were observed in the fed group compared to the fasting group, suggesting improved drug delivery to oral tissues with food intake.
Q8: Has cefteram pivoxil been associated with any adverse effects?
A8: While generally well-tolerated, cefteram pivoxil has been associated with some adverse effects, including gastrointestinal disturbances like diarrhea and nausea. [, , ] In rare instances, it can also cause allergic reactions and other side effects.
Q9: Can cefteram pivoxil cause Clostridium difficile-associated colitis?
A9: Although rare, a case report documented Clostridium difficile toxin-positive colitis with ischemic changes in a patient taking cefteram pivoxil. [] This highlights the importance of considering Clostridium difficile infection in patients with diarrhea after antibiotic treatment.
Q10: Are there any reported cases of occupational asthma associated with cefteram pivoxil?
A10: Yes, there have been documented cases of occupational asthma and IgE sensitization in workers exposed to cefteram pivoxil during pharmaceutical manufacturing. [] This highlights the potential occupational hazard for individuals handling this compound.
Q11: What formulations of cefteram pivoxil are currently available?
A11: Cefteram pivoxil is available in oral formulations, including tablets and granules. [, ] The development of new formulations, such as liposomal formulations, is underway to enhance drug delivery and therapeutic efficacy. []
Q12: What are the potential benefits of developing a liposomal formulation of cefteram pivoxil?
A12: A liposomal formulation of cefteram pivoxil could potentially improve drug delivery to specific target sites, enhance drug stability, and reduce toxicity compared to conventional formulations. [] This approach could be beneficial for treating infections in challenging anatomical locations or those caused by resistant bacteria.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。